Tris(trifluoromethyl)alumane

Catalog No.
S16022080
CAS No.
827027-01-0
M.F
C3AlF9
M. Wt
234.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(trifluoromethyl)alumane

CAS Number

827027-01-0

Product Name

Tris(trifluoromethyl)alumane

IUPAC Name

tris(trifluoromethyl)alumane

Molecular Formula

C3AlF9

Molecular Weight

234.00 g/mol

InChI

InChI=1S/3CF3.Al/c3*2-1(3)4;

InChI Key

IBBSBCUFXWIURA-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)[Al](C(F)(F)F)C(F)(F)F

Tris(trifluoromethyl)alumane is a chemical compound characterized by its unique structure, which features three trifluoromethyl groups (CF3-CF_3) attached to an aluminum atom. Its chemical formula is C3AlF9C_3AlF_9, indicating the presence of three carbon atoms, nine fluorine atoms, and one aluminum atom. This compound is notable for its strong electron-withdrawing properties, attributed to the highly electronegative trifluoromethyl groups, which enhance the Lewis acidity of the aluminum center. As a result, tris(trifluoromethyl)alumane exhibits significant reactivity in various chemical transformations and serves as a valuable reagent in organic synthesis and materials science.

  • Oxidation: The compound can be oxidized to yield aluminum oxide and trifluoromethyl derivatives.
  • Reduction: It can undergo reduction with strong reducing agents, resulting in the formation of aluminum metal and trifluoromethyl anions.
  • Substitution Reactions: The trifluoromethyl groups can be replaced by other ligands in substitution reactions, allowing for the synthesis of varied organoaluminum compounds.

These reactions typically require careful control of conditions to prevent unwanted side reactions, particularly hydrolysis due to the high reactivity of the trifluoromethyl groups .

Research on the biological activity of tris(trifluoromethyl)alumane is limited but suggests potential applications in medicinal chemistry. The compound's strong Lewis acidity may facilitate the synthesis of biologically active molecules. Additionally, its unique electronic properties could be explored for developing pharmaceuticals or as reagents in biochemical assays .

Tris(trifluoromethyl)alumane can be synthesized through several methods:

  • Direct Reaction with Trifluoromethyl Lithium: The most common synthetic route involves reacting aluminum trichloride with trifluoromethyl lithium in anhydrous conditions:
    AlCl3+3CF3LiAl CF3)3+3LiCl\text{AlCl}_3+3\text{CF}_3\text{Li}\rightarrow \text{Al CF}_3)_3+3\text{LiCl}
    This reaction requires strict moisture control to prevent hydrolysis.
  • Alternative Routes: Other methods may involve using different trifluoromethylating agents or aluminum precursors, although these are less common .

Tris(trifluoromethyl)alumane has diverse applications across various fields:

  • Organic Synthesis: It serves as a Lewis acid catalyst in polymerization and hydrosilylation reactions.
  • Materials Science: The compound is utilized in producing high-performance materials, including advanced polymers and coatings.
  • Pharmaceutical Development: Ongoing research explores its potential as a precursor for synthesizing new drugs or biologically active compounds .

Studies on the interactions of tris(trifluoromethyl)alumane with other chemical species have shown that it can form complexes with nucleophiles due to its strong Lewis acidity. The trifluoromethyl groups enhance its reactivity towards various substrates, making it a useful reagent in organic transformations. Understanding these interactions is crucial for optimizing its use in synthetic applications and for predicting its behavior in biological systems .

Tris(trifluoromethyl)alumane shares structural similarities with several related compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Tris(trifluoromethyl)boraneBoron-basedExhibits different reactivity due to boron center.
Tris(pentafluorophenyl)alumaneAromatic substitutionHigh thermal stability and strong Lewis acidity.
Tris[3,5-bis(trifluoromethyl)phenyl]alumaneComplex aromatic systemEnhanced stability due to multiple aromatic rings.

Uniqueness

Tris(trifluoromethyl)alumane is unique due to its combination of high thermal stability and strong Lewis acidity, which is not commonly found in other organo-aluminum compounds. Its ability to participate in a wide range of

Hydrogen Bond Acceptor Count

9

Exact Mass

233.9671669 g/mol

Monoisotopic Mass

233.9671669 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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